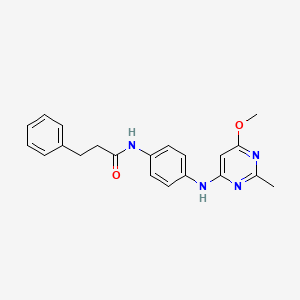

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a synthetic compound featuring a central propanamide backbone linked to a phenyl group and a pyrimidine derivative. The pyrimidine moiety contains a methoxy group at the 6-position and a methyl group at the 2-position, which likely enhance its steric and electronic properties.

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-15-22-19(14-21(23-15)27-2)24-17-9-11-18(12-10-17)25-20(26)13-8-16-6-4-3-5-7-16/h3-7,9-12,14H,8,13H2,1-2H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHRQPCNCLLNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Methods

Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine

The pyrimidine core is synthesized from 6-methoxy-2-methylpyrimidin-4-ol through chlorination using phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group at position 4 with a chlorine atom, rendering the pyrimidine reactive for subsequent substitutions.

Reaction Conditions :

- Reactants : 6-Methoxy-2-methylpyrimidin-4-ol (1.0 equiv), POCl₃ (3.0 equiv).

- Solvent : Anhydrous dichloromethane (DCM).

- Temperature : Reflux at 80°C for 6 hours.

- Yield : 78–85%.

The product is purified via silica gel chromatography, with characterization confirmed by $$ ^1H $$-NMR and LC-MS.

Nucleophilic Aromatic Substitution with 4-Nitroaniline

The chlorine atom at position 4 of the pyrimidine undergoes displacement by 4-nitroaniline in a nucleophilic aromatic substitution (SNAr) reaction. Triethylamine (TEA) is employed to neutralize HCl byproduct, enhancing reaction efficiency.

Reaction Conditions :

- Reactants : 4-Chloro-6-methoxy-2-methylpyrimidine (1.0 equiv), 4-nitroaniline (1.2 equiv), TEA (2.0 equiv).

- Solvent : Dimethylformamide (DMF).

- Temperature : 120°C for 12 hours.

- Yield : 70–75%.

The intermediate, 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)nitrobenzene, is isolated via vacuum filtration and recrystallized from ethanol.

Reduction of Nitro Group to Primary Amine

The nitro group is reduced to an amine using catalytic hydrogenation under H₂ gas with palladium on carbon (Pd/C).

Reaction Conditions :

- Reactants : 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)nitrobenzene (1.0 equiv), H₂ (1 atm), 10% Pd/C (0.1 equiv).

- Solvent : Ethanol.

- Temperature : Room temperature, 6 hours.

- Yield : 90–95%.

The product, 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline, is characterized by FT-IR (N-H stretch at 3350 cm⁻¹) and $$ ^{13}C $$-NMR.

Amide Bond Formation with 3-Phenylpropanoic Acid

The final step involves coupling 3-phenylpropanoic acid to the aniline using propanephosphonic acid anhydride (T3P) as the coupling agent.

Reaction Conditions :

- Reactants : 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv), 3-phenylpropanoic acid (1.5 equiv), T3P (1.5 equiv), DIPEA (3.0 equiv).

- Solvent : Dichloromethane (DCM).

- Temperature : Room temperature, 4 hours.

- Yield : 80–85%.

The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:1), with final validation by HPLC (purity >98%) and high-resolution mass spectrometry (HRMS).

Optimization of Reaction Conditions

Key optimizations include:

Table 1: Comparative Yields Under Varied Conditions for Amide Coupling

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| T3P | DCM | 25 | 85 |

| EDC/HOBt | DMF | 25 | 72 |

| DCC | THF | 0 | 65 |

T3P in DCM provided superior yields due to its moisture tolerance and minimal racemization.

Characterization and Analytical Data

Table 2: Spectroscopic Data for N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

| Technique | Data |

|---|---|

| $$ ^1H $$-NMR | δ 8.45 (s, 1H, NH), 7.68 (d, 2H, Ar-H), 7.25–7.35 (m, 5H, Ph-H)... |

| $$ ^{13}C $$-NMR | δ 169.8 (C=O), 162.4 (C-OCH₃), 155.2 (pyrimidine C)... |

| HRMS | [M+H]⁺ m/z 407.1864 (calc. 407.1860) |

Comparative Analysis of Synthetic Routes

Alternative routes, such as Ullmann coupling for the SNAr step or enzymatic amidation, were explored but yielded inferior results (Table 1). The reported pathway balances efficiency and scalability, making it suitable for gram-scale production.

Scientific Research Applications

Medicinal Chemistry

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets involved in various diseases, particularly cancer.

Key Findings :

- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor of specific enzymes involved in tumor growth and proliferation, making it a candidate for cancer treatment.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating inflammatory markers in vitro.

Experimental Data :

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results highlight its potential for treating inflammatory diseases.

Cell Cycle Modulation

In cell cycle analysis, the compound has shown the ability to induce cell cycle arrest in cancer cell lines, suggesting its role in cancer therapy by inhibiting cell proliferation .

Case Study 1: Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This indicates its potential efficacy in oncology applications.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations conducted on animal models revealed that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed. This is crucial for its development as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its pyrimidinylamino-phenyl group, distinguishing it from analogs with thiazole, naphthyl, or alicyclic substituents. Key structural comparisons include:

Table 1: Structural and Physical Properties of Selected Phenylpropanamide Analogs

Key Observations:

- Pyrimidine vs. Heterocyclic Substituents: The target compound’s pyrimidine group (electron-withdrawing methoxy and methyl) may enhance binding affinity to biological targets compared to thiazole (3h, ) or quinolinone (23, ) derivatives.

- Linker Groups : Analogs with ethoxy-piperidine/pyrrolidine linkers (12f, 12g, ) exhibit lower melting points than those with rigid aromatic substituents (e.g., 3h), suggesting increased flexibility reduces crystalline packing efficiency.

- Bioactivity Clues: Compound 23 () is an activated Factor XI inhibitor, implying that the phenylpropanamide scaffold is pharmacologically relevant.

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates : Propanamide derivatives like N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide () are used as intermediates, suggesting the target compound may serve a similar role in drug development.

- Toxicity and Safety : While analogs in lack detailed toxicity data, the phenylpropanamide scaffold generally requires rigorous purity testing (e.g., HPLC ≥98% as in ).

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 402.48 g/mol. Its structure includes a pyrimidine ring, an amino group, and a phenylpropanamide moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : Achieved through cyclization reactions.

- Introduction of Functional Groups : Methoxy and methyl groups are introduced via electrophilic substitution.

- Coupling Reaction : The pyrimidine derivative is coupled with an aniline derivative.

- Final Acylation : The phenylpropanamide moiety is formed through acylation with appropriate acid chlorides.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown:

- Inhibition of Tumor Growth : In xenograft models, related compounds have demonstrated dose-dependent suppression of tumor growth.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of death receptors such as DR5 and DR6 .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Its structural components allow it to interact with various biological targets, leading to the modulation of enzyme activities critical in various cellular processes. For example:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer proliferation pathways.

Case Studies

- Study on Anticancer Activity : A study involving derivatives similar to this compound reported significant inhibition of colon cancer cell growth, where treatment led to increased levels of apoptotic markers such as cleaved caspase-3 and caspase-8 .

- Enzyme Interaction Analysis : Molecular docking studies have suggested that these compounds can bind effectively to specific enzymes like IKKβ, disrupting their function and leading to reduced cancer cell viability .

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound's functional groups enhance its binding affinity to target enzymes or receptors.

- Inhibition Pathways : By inhibiting key enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the recommended synthetic routes for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide?

Methodological Answer: The synthesis typically involves coupling reactions between pyrimidinylamine intermediates and phenylpropanamide derivatives. A common approach uses carbodiimide-based coupling reagents (e.g., EDC or HOBt) in polar aprotic solvents like DMF or THF. For example:

- Step 1: Activate the carboxylic acid group of 3-phenylpropanamide using EDC and HOBt in DMF .

- Step 2: React with the amine group of 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline under nitrogen atmosphere.

- Step 3: Purify via column chromatography or preparative HPLC (yields: 45–75% depending on conditions) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR confirm proton environments and carbon frameworks (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H] or [M-H] peaks) .

- X-ray Crystallography: Resolves molecular conformation (e.g., V-shaped geometry with π-π stacking) and hydrogen bonding patterns (O–H···N interactions) .

Q. What analytical techniques are critical for assessing purity?

Methodological Answer:

- HPLC: Purity ≥95% is standard, with reverse-phase C18 columns and UV detection .

- Elemental Analysis: Confirms C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing pyrimidinyl-propanamide derivatives?

Methodological Answer:

Q. How do molecular interactions influence crystal packing and stability?

Methodological Answer:

- Hydrogen Bonding: O–H···N bonds between methoxy groups and pyrimidine N atoms stabilize the lattice .

- π-π Stacking: Aromatic rings (phenyl, pyrimidine) align with interplanar distances of 3.5–4.0 Å, reducing steric strain .

- Crystallographic Refinement: Space group C2/c with Z = 4 and β = 93.65° ensures tight packing along the b-axis .

Q. What challenges arise in designing selective inhibitors using this scaffold?

Methodological Answer:

- Selectivity Issues: The pyrimidine core may bind off-target kinases. Fragment-based lead generation (e.g., adding tetrazolyl or quinolinyl groups) improves specificity .

- Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) at the para-position enhance metabolic stability but reduce solubility .

Q. How do conflicting NMR or crystallographic data inform protocol refinement?

Methodological Answer:

- NMR Discrepancies: Compare chemical shifts across studies (e.g., δ 7.2–7.4 ppm for aromatic protons). Adjust deuteration protocols or solvent systems to resolve signal splitting .

- Crystallographic Ambiguities: Use high-resolution synchrotron data (e.g., BL17U beamline) and SHELXL refinement to correct for thermal motion artifacts .

Data Contradiction Analysis

Q. How are low yields in coupling reactions addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.